methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate
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Overview
Description
Methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate is a complex organophosphorus compound. It is known for its unique structure, which includes a triphenylphosphonium cation and a trichlorophenolate anion. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate typically involves the reaction of methyltriphenylphosphonium bromide with 2,2-methylenebis(3,4,6-trichlorophenol). The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Scientific Research Applications
Methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Wittig reactions and methylenation processes.
Biology: The compound is studied for its potential biological activities, including its role as a mitochondrial-targeted antioxidant.
Medicine: Research is ongoing to explore its potential as an antineoplastic agent and its ability to deliver molecules to specific cell components.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate involves its interaction with specific molecular targets and pathways. The triphenylphosphonium cation allows the compound to target mitochondria, where it can exert its effects by blocking oxidative damage and preventing cell death . The trichlorophenolate anion contributes to its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a bromide anion instead of the trichlorophenolate anion.
Methyltriphenylphosphonium chloride: Contains a chloride anion and is used in similar chemical reactions.
Methyltriphenylphosphonium iodide: Features an iodide anion and is utilized in various synthetic applications.
Uniqueness
Methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate is unique due to its combination of a triphenylphosphonium cation and a trichlorophenolate anion, which imparts distinct chemical and biological properties. Its ability to target mitochondria and its reactivity in various chemical reactions make it a valuable compound in research and industry .
Properties
CAS No. |
94201-80-6 |
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Molecular Formula |
C51H40Cl6O2P2 |
Molecular Weight |
959.5 g/mol |
IUPAC Name |
methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/2C19H18P.C13H6Cl6O2/c2*1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21/h2*2-16H,1H3;2-3,20-21H,1H2/q2*+1;/p-2 |
InChI Key |
KTGSXBXFDKEUDV-UHFFFAOYSA-L |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl |
Origin of Product |
United States |
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